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molecular formula C10H19N3O B8353191 2-[3-(Imidazol-1-yl)propylamino]-2-methyl-1-propanol

2-[3-(Imidazol-1-yl)propylamino]-2-methyl-1-propanol

Cat. No. B8353191
M. Wt: 197.28 g/mol
InChI Key: XAGHNBFMQOGGFD-UHFFFAOYSA-N
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Patent
US06215001B1

Procedure details

3-(Imidazol-1-yl)propionaldehyde diethyl acetal (8.1 g) was converted into the free aldehyde, as described in Example 24, and then added to a mixture of 2-amino-2-methylpropanol (1.83 g) in acetonitrile (40 ml) and 4A molecular sieves (6.0 g). The mixture was reacted following the procedure of Example 24 to give 2-[3-(imidazol-1-yl)propylamino]-2-methyl-1-propanol, m.p. 81-85° C.
Quantity
8.1 g
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.83 g
Type
reactant
Reaction Step Three
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[CH:4](OCC)[CH2:5][CH2:6][N:7]1[CH:11]=[CH:10][N:9]=[CH:8]1)C.[NH2:15][C:16]([CH3:20])([CH3:19])[CH2:17][OH:18]>C(#N)C>[N:7]1([CH2:6][CH2:5][CH2:4][NH:15][C:16]([CH3:20])([CH3:19])[CH2:17][OH:18])[CH:11]=[CH:10][N:9]=[CH:8]1

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
C(C)OC(CCN1C=NC=C1)OCC
Step Two
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.83 g
Type
reactant
Smiles
NC(CO)(C)C
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CCCNC(CO)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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